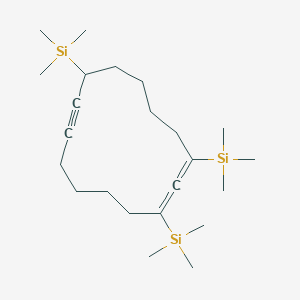
(Cyclotetradeca-1,2-dien-9-yne-1,3,8-triyl)tris(trimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclotetradeca-1,2-dien-9-yne-1,3,8-triyl)tris(trimethylsilane) is a complex organic compound characterized by a unique structure that includes a cyclotetradeca ring with multiple unsaturated bonds and trimethylsilane groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclotetradeca-1,2-dien-9-yne-1,3,8-triyl)tris(trimethylsilane) typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor followed by the introduction of trimethylsilane groups. The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods: While industrial production methods for this specific compound are not well-documented, similar compounds are often produced using large-scale organic synthesis techniques. These methods may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trimethylsilane groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, organometallic reagents, and nucleophiles.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(Cyclotetradeca-1,2-dien-9-yne-1,3,8-triyl)tris(trimethylsilane) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (Cyclotetradeca-1,2-dien-9-yne-1,3,8-triyl)tris(trimethylsilane) involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing pathways such as electron transfer and molecular binding. These interactions can lead to the formation of new compounds with specific properties and functions.
Comparison with Similar Compounds
- (Cyclotetradeca-1,2-dien-9-yne-1,3,8-triyl)tris(trimethylsilane) can be compared to other cyclotetradeca derivatives and trimethylsilane-containing compounds.
- Examples include (Cyclotetradeca-1,2-dien-9-yne-1,3,8-triyl)tris(trimethylgermane) and (Cyclotetradeca-1,2-dien-9-yne-1,3,8-triyl)tris(trimethylstannane).
Uniqueness: The uniqueness of (Cyclotetradeca-1,2-dien-9-yne-1,3,8-triyl)tris(trimethylsilane) lies in its specific combination of a cyclotetradeca ring with multiple unsaturated bonds and trimethylsilane groups. This structure imparts unique chemical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
61173-64-6 |
|---|---|
Molecular Formula |
C23H44Si3 |
Molecular Weight |
404.8 g/mol |
InChI |
InChI=1S/C23H44Si3/c1-24(2,3)21-16-12-10-11-13-18-22(25(4,5)6)20-23(26(7,8)9)19-15-14-17-21/h21H,10-11,13-15,17-19H2,1-9H3 |
InChI Key |
JHUKTXPDTXJAED-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1CCCCC(=C=C(CCCCC#C1)[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















